Prolyl-Histidine

Descripción general

Descripción

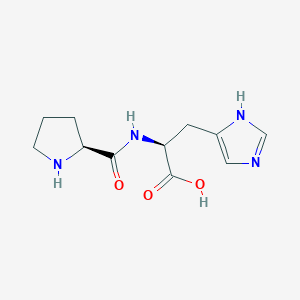

Prolyl-Histidine is a dipeptide composed of the amino acids proline and histidine. It is known for its role in various biological processes, including protein synthesis and enzymatic functions. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prolyl-Histidine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: Prolyl-Histidine undergoes various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidinal or histidinol.

Reduction: The imidazole ring of histidine can be reduced under specific conditions.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.

Major Products:

Oxidation: Histidinal, histidinol.

Reduction: Reduced histidine derivatives.

Substitution: Various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Prolyl-Histidine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.

Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation and oxidative stress.

Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.

Mecanismo De Acción

Prolyl-Histidine exerts its effects through various molecular mechanisms. It can interact with specific enzymes and receptors, modulating their activity. The histidine residue can participate in metal ion coordination, influencing enzymatic functions. Additionally, this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Comparación Con Compuestos Similares

Prolyl-Glycine: Another dipeptide with similar structural features but different biological activities.

Histidyl-Leucine: A dipeptide with distinct properties and applications.

Uniqueness: Prolyl-Histidine is unique due to its specific combination of proline and histidine, which imparts distinct chemical and biological properties. Its ability to participate in metal ion coordination and antioxidant activities sets it apart from other dipeptides.

Propiedades

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSGCXDIVACBU-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Caffeoyl-Prolyl-Histidine Amide (CA-PH), a compound incorporating Prolyl-Histidine?

A1: Research suggests that CA-PH exerts its effects by inhibiting the enzyme Fyn []. Specifically, CA-PH competitively binds to the ATP binding site of Fyn, hindering its activity. This inhibition then disrupts the downstream SYK/IKK/IκB signaling pathway, ultimately suppressing the activation of NF-κB, a key regulator of inflammation [].

Q2: What are the potential therapeutic benefits of targeting Fyn with compounds like CA-PH?

A2: Studies have shown that CA-PH, through its inhibition of Fyn, successfully alleviates atopic dermatitis (AD)-like phenotypes in mouse models []. This includes reducing epidermal thickening, mast cell infiltration, and the expression of inflammatory cytokines []. These findings suggest that Fyn could be a promising therapeutic target for inflammatory skin diseases like AD.

Q3: How does CA-PH compare to traditional treatments for inflammatory skin conditions like glucocorticoids?

A3: Unlike long-term glucocorticoid use, which can lead to side effects like skin atrophy, chronic application of CA-PH in mice did not induce REDD1 upregulation, mTOR signaling reduction, or skin atrophy []. This suggests that CA-PH might offer a safer alternative for long-term management of inflammatory skin diseases.

Q4: Beyond CA-PH, have other studies explored the biological activity of this compound containing peptides?

A4: Yes, research has identified this compound and other dipeptides within the low molecular weight fraction of Alteromonas macleodii QZ9-9 fermentation products []. These metabolites exhibit notable antioxidant properties, highlighting the potential of this compound containing compounds for various applications [].

Q5: Are there any computational studies investigating this compound's properties or activities?

A5: While not directly focusing on CA-PH, theoretical investigations have explored the catalytic properties of this compound in intermolecular aldol reactions []. This research sheds light on the potential for this compound to act as a catalyst in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3167414.png)

![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)

![4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167422.png)

![3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3167494.png)